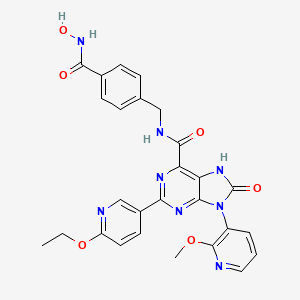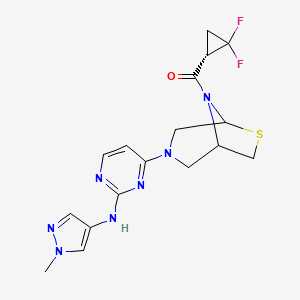
SARS-CoV-2 3CLpro-IN-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SARS-CoV-2 3CLpro-IN-19 is a potent inhibitor targeting the 3-chymotrypsin-like protease (3CLpro) of the SARS-CoV-2 virus. This protease is crucial for the viral replication and transcription processes, making it an attractive target for antiviral therapies .
Métodos De Preparación
The synthesis of SARS-CoV-2 3CLpro-IN-19 involves several steps. Initially, cyclohexane-1,3-dione is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile . Industrial production methods for this compound are still under development and optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
SARS-CoV-2 3CLpro-IN-19 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
SARS-CoV-2 3CLpro-IN-19 has several scientific research applications:
Chemistry: It is used as a reference compound in the development of new 3CLpro inhibitors.
Biology: It helps in studying the biological pathways and mechanisms of SARS-CoV-2.
Medicine: It is being investigated for its potential use in antiviral therapies against COVID-19.
Mecanismo De Acción
SARS-CoV-2 3CLpro-IN-19 exerts its effects by binding to the active site of the 3-chymotrypsin-like protease, thereby inhibiting its activity. This inhibition prevents the protease from processing viral polyproteins, which are essential for viral replication and transcription. The molecular targets and pathways involved include the viral RNA genome and the protease’s catalytic activity .
Comparación Con Compuestos Similares
SARS-CoV-2 3CLpro-IN-19 is unique compared to other similar compounds due to its non-covalent binding mechanism. Similar compounds include:
Nirmatrelvir: A covalent inhibitor of 3CLpro.
Ensitrelvir: Another covalent inhibitor with a different binding mechanism.
Molnupiravir: Targets the viral RNA-dependent RNA polymerase.
Remdesivir: Also targets the viral RNA-dependent RNA polymerase.
Propiedades
Fórmula molecular |
C24H22ClN3O2S |
|---|---|
Peso molecular |
452.0 g/mol |
Nombre IUPAC |
N-[(4-chlorothiophen-2-yl)methyl]-N-[4-(dimethylamino)phenyl]-2-(5-hydroxyisoquinolin-4-yl)acetamide |
InChI |
InChI=1S/C24H22ClN3O2S/c1-27(2)19-6-8-20(9-7-19)28(14-21-11-18(25)15-31-21)23(30)10-17-13-26-12-16-4-3-5-22(29)24(16)17/h3-9,11-13,15,29H,10,14H2,1-2H3 |
Clave InChI |
MFBXSZVUWIECDS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N(CC2=CC(=CS2)Cl)C(=O)CC3=C4C(=CN=C3)C=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)


![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)


![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)


![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)


